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Compound of Interest

Compound Name: 2'-Aminobiphenyl-2-ol

Cat. No.: B15367749 Get Quote

Spectroscopic and Synthetic Profile of 2-
Aminobiphenyl
A Technical Guide for Researchers and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data and

synthetic protocols for 2-Aminobiphenyl. The information is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development and

chemical synthesis. It is important to note that the requested data for "2'-Aminobiphenyl-2-ol"
appears to refer to a less common or stable tautomeric form. The data presented herein

pertains to the widely studied and commercially available 2-Aminobiphenyl.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Aminobiphenyl, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.45 - 7.35 m 2H Ar-H

7.35 - 7.25 m 2H Ar-H

7.20 - 7.10 m 1H Ar-H

7.05 - 6.95 m 2H Ar-H

6.85 - 6.75 m 2H Ar-H

3.70 br s 2H -NH₂

Solvent: CDCl₃, Reference: TMS[1]

¹³C NMR Spectrum

Chemical Shift (ppm) Assignment

144.5 C-N

139.1 C-C (ipso)

131.3 Ar-C

129.2 Ar-C

128.9 Ar-C

128.0 Ar-C

122.1 Ar-C

118.8 Ar-C

115.9 Ar-C

Infrared (IR) Spectroscopy
The condensed phase IR spectrum of 2-Aminobiphenyl exhibits characteristic absorption

bands.[2]
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Wavenumber (cm⁻¹) Assignment

3450 - 3300 N-H stretch (amine)

3100 - 3000 C-H stretch (aromatic)

1620 - 1580 C=C stretch (aromatic)

1500 - 1400 C=C stretch (aromatic)

770 - 730 C-H bend (ortho-disubstituted)

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-Aminobiphenyl shows a prominent molecular ion

peak.[3][4]

m/z Relative Intensity Assignment

169 High [M]⁺ (Molecular Ion)

168 High [M-H]⁺

167 Moderate [M-2H]⁺

139 Moderate [M-NH₂-H]⁺

Experimental Protocols
The following sections detail the common experimental methodologies for the synthesis and

spectroscopic analysis of 2-Aminobiphenyl.

Synthesis of 2-Aminobiphenyl
A prevalent method for the synthesis of 2-Aminobiphenyl is through the Suzuki-Miyaura

coupling reaction.[5]

General Procedure:[5]

To a round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g.,

PdCl₂(PPh₃)₂), a suitable ligand, and a base (e.g., K₂CO₃).
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Add 2-bromoaniline (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.

Add a solvent system, typically a mixture of an organic solvent (e.g., DMF) and water.

The reaction mixture is then heated, for instance at 60°C, under an inert atmosphere for a

specified duration (e.g., 6 hours).

Upon completion, the solvent is removed under reduced pressure.

The residue is then taken up in an organic solvent like diethyl ether and washed.

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

The crude product is purified by silica gel column chromatography to yield 2-Aminobiphenyl.

Another established method involves the reduction of 2-nitrobiphenyl.[5][6]

General Procedure:[5]

2-Nitrobiphenyl is refluxed with a reducing agent, such as stannous chloride, in a solvent like

ethanol.

After the reduction is complete, the solvent is removed.

The residue is made strongly alkaline, for example with a 40% NaOH solution.

The oily layer containing the product is separated.

The aqueous layer is extracted with an organic solvent (e.g., ether).

The combined organic extracts are dried and the solvent is evaporated.

The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Analysis
NMR Spectroscopy:
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¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific

frequency (e.g., 300 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such

as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an

internal standard.[1]

IR Spectroscopy:

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or

as a dispersion in a mull agent (e.g., Nujol). The spectrum is typically recorded over the range

of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. In electron ionization (EI)

mode, the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.[4]

Visualizations
The following diagrams illustrate the synthetic pathway for 2-Aminobiphenyl and a general

workflow for its spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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